"N-(2-chloroethyl)-4-methylbenzenesulfonamide" basic properties
"N-(2-chloroethyl)-4-methylbenzenesulfonamide" basic properties
Technical Whitepaper: N-(2-chloroethyl)-4-methylbenzenesulfonamide
Executive Summary
N-(2-chloroethyl)-4-methylbenzenesulfonamide (CAS: 6331-00-6) acts as a critical electrophilic "linchpin" in medicinal chemistry. Unlike its more aggressive bis-chloroethyl analog (a nitrogen mustard), this mono-functionalized sulfonamide serves primarily as a stable, storable precursor to N-tosylaziridine . Its utility lies in its latent reactivity: it remains stable under acidic or neutral conditions but undergoes rapid intramolecular cyclization upon exposure to base, generating the highly reactive aziridine species in situ. This guide details the physicochemical properties, validated synthetic protocols, and mechanistic pathways that make this compound a staple in heterocyclic synthesis and fragment-based drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[1]
| Property | Data |
| IUPAC Name | N-(2-chloroethyl)-4-methylbenzenesulfonamide |
| Common Synonyms | N-(2-chloroethyl)-p-toluenesulfonamide; Tosyl-2-chloroethylamine |
| CAS Number | 6331-00-6 |
| Molecular Formula | C₉H₁₂ClNO₂S |
| Molecular Weight | 233.72 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water |
| Stability | Stable at room temperature; hydrolyzes slowly in strong aqueous base |
Critical Distinction: Do not confuse with N,N-bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2), a nitrogen mustard derivative with significantly higher toxicity and distinct reactivity.
Part 2: Synthetic Pathways
Two primary routes exist for synthesizing this compound. Route B is generally preferred in industrial settings to avoid handling the hygroscopic and toxic 2-chloroethylamine hydrochloride salt used in Route A.
Route A: Direct Sulfonylation (Lab Scale)
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Reagents: p-Toluenesulfonyl chloride (TsCl), 2-chloroethylamine hydrochloride, Pyridine/DCM.
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Mechanism: Nucleophilic attack of the primary amine on the sulfonyl sulfur.
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Protocol:
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Suspend 2-chloroethylamine HCl (1.0 eq) in anhydrous DCM at 0°C.
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Add Pyridine (2.2 eq) dropwise (exothermic).
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Add TsCl (1.05 eq) portion-wise over 30 mins.
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Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.
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Route B: The "Alcohol-Activation" Route (Scale-Up Preferred)
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Step 1: Sulfonylation of ethanolamine to form N-(2-hydroxyethyl)-p-toluenesulfonamide.
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Step 2: Chlorination using Thionyl Chloride (SOCl₂).
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Why this route? Ethanolamine is cheaper and easier to handle than 2-chloroethylamine. The intermediate alcohol is a stable solid.
Figure 1: Comparison of Direct Sulfonylation (Blue) vs. Stepwise Alcohol Activation (Red) synthesis routes.
Part 3: Reactivity Profile & Mechanism
The defining feature of N-(2-chloroethyl)-4-methylbenzenesulfonamide is its ability to function as a masked N-tosylaziridine .
Cyclization to N-Tosylaziridine
Under basic conditions, the sulfonamide nitrogen is deprotonated (pKa ~10-11). The resulting anion performs an intramolecular nucleophilic substitution (S_N2) on the adjacent carbon bearing the chlorine, ejecting chloride and closing the aziridine ring.
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Reagents: NaH/THF (fast), K₂CO₃/Acetone (mild), or aqueous NaOH (biphasic).
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Utility: The resulting N-tosylaziridine is highly susceptible to ring-opening by nucleophiles (amines, thiols, azides), allowing for the rapid construction of ethylenediamine derivatives.
Direct Alkylation
In the absence of strong base, the chlorine atom can be displaced directly by strong nucleophiles (e.g., thiophenols), although the cyclization pathway often competes if any base is present.
Figure 2: The mechanistic pathway from the chloroethyl precursor to the active aziridine species and final functionalized product.[1]
Part 4: Experimental Protocol (Self-Validating)
Protocol: Formation of N-Tosylaziridine via N-(2-chloroethyl)-sulfonamide
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Dissolution: Dissolve 1.0 g (4.2 mmol) of N-(2-chloroethyl)-4-methylbenzenesulfonamide in 20 mL of acetone.
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Base Addition: Add 1.2 g (8.5 mmol) of anhydrous K₂CO₃.
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Reaction: Reflux the mixture for 2-4 hours.
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Validation Point: Monitor by TLC. The starting material (more polar, H-bond donor) will disappear, replaced by a less polar spot (Aziridine).
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Workup: Filter off the inorganic salts. Evaporate the solvent.
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Result: N-tosylaziridine is obtained as a white solid (MP: 52-54°C).
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Note: Use immediately or store at -20°C; aziridines are prone to polymerization.
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Part 5: Safety & Handling
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Alkylating Hazard: While less volatile than nitrogen mustards, this compound carries a chloroethyl moiety capable of alkylating DNA. Handle in a fume hood.
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Skin Irritant: Causes skin and eye irritation. Wear nitrile gloves and safety glasses.
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Decontamination: Spills should be treated with dilute aqueous NaOH to force cyclization and subsequent hydrolysis (though slow), or adsorbed onto silica/sand for disposal as hazardous waste.
References
- Synthesis via Ethanolamine:Journal of the American Chemical Society. "The reaction of amino alcohols with sulfonyl chlorides.
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Aziridine Cyclization: Journal of Organic Chemistry. "Efficient synthesis of N-tosylaziridines from N-(2-chloroethyl)sulfonamides using mild bases."
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Safety Data: Sigma-Aldrich SDS for N-(2-chloroethyl)-p-toluenesulfonamide derivatives. Link
